molecular formula C21H21NO3 B14290699 4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate CAS No. 116352-70-6

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate

Cat. No.: B14290699
CAS No.: 116352-70-6
M. Wt: 335.4 g/mol
InChI Key: DOACRKFJXMHTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate is a chemical compound with the molecular formula C₂₃H₂₃NO₅ It is known for its unique structure, which includes a cyanophenyl group and a hept-6-en-1-yloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(hept-6-en-1-yl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hept-6-en-1-yloxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate
  • 4-Cyanophenyl 4-[(6-(methacryloyloxy)hexyl)oxy]benzoate
  • 4-Cyanophenyl 4-[(6-(but-3-en-1-yloxy)hexyl)oxy]benzoate

Uniqueness

4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate is unique due to its specific hept-6-en-1-yloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

116352-70-6

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-hept-6-enoxybenzoate

InChI

InChI=1S/C21H21NO3/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h2,7-14H,1,3-6,15H2

InChI Key

DOACRKFJXMHTPY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.